N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the cyclization of 2-aminothiophene derivatives with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry and Biology: N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its unique structure makes it a candidate for drug development and as a building block in organic synthesis.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and inflammatory conditions. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.
Industry: In material science, this compound has been investigated for its potential use in the creation of advanced materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene-2-sulfonamide derivatives: These compounds share the thiophene-2-sulfonamide moiety but differ in their substituents.
Fluorophenyl-thiazole derivatives: These compounds contain the fluorophenyl group and thiazole ring but may have different substituents or functional groups.
Uniqueness: N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S3/c16-12-4-1-3-11(9-12)15-18-13(10-22-15)6-7-17-23(19,20)14-5-2-8-21-14/h1-5,8-10,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEZTCTZDNLLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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